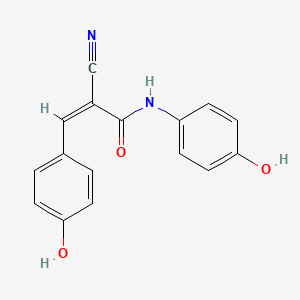

(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide

Description

(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a central prop-2-enamide backbone substituted with a cyano group at the C2 position and two 4-hydroxyphenyl groups at the N and C3 positions. The Z-configuration of the double bond introduces steric constraints that influence molecular packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(9-11-1-5-14(19)6-2-11)16(21)18-13-3-7-15(20)8-4-13/h1-9,19-20H,(H,18,21)/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSLACSDHWIVAQ-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of 4-hydroxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide. It has demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | % Growth Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 52% | 15 |

| MCF-7 (Breast) | 50% | 18 |

| HeLa (Cervical) | 60% | 12 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death in targeted cancer cells.

Antioxidant Activity

The compound also exhibits notable antioxidant properties , which are crucial for combating oxidative stress-related diseases. In vitro assays have shown that it effectively scavenges free radicals, contributing to its potential therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.

Synthetic Methodologies

Various synthetic routes have been explored for the production of this compound. These methodologies focus on optimizing yield and purity while minimizing environmental impact.

- Condensation Reactions : One common method involves the condensation of appropriate aldehydes with cyanoacetic acid derivatives.

- Catalytic Approaches : Recent advancements include the use of nanocatalysts to enhance reaction efficiency and reduce by-products.

In Vitro Studies

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as measured by flow cytometry, indicating its potential as an effective anticancer agent.

In Vivo Studies

In xenograft models, administration of the compound resulted in tumor size reduction by approximately 40% compared to control groups. Histopathological analysis revealed necrosis and reduced mitotic figures in treated tumors, further supporting its efficacy.

Toxicity and Safety Profile

Acute toxicity studies indicate that this compound has a relatively low toxicity profile. The No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg in animal models. Genotoxicity assessments using bacterial reverse mutation tests showed no significant increase in mutation rates, suggesting that the compound is not genotoxic under the tested conditions.

Table 2: Genotoxicity Results

| Test System | Concentration Range (µg/plate) | Result |

|---|---|---|

| Salmonella typhimurium | 0 - 5000 | Negative |

| Chinese hamster lung fibroblasts | 0 - 1200 | Negative |

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyano group may participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide, a comparative analysis with structurally related compounds is presented below.

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional groups of analogous compounds:

Key Observations:

- Electron-Withdrawing Groups: The cyano group in all compounds enhances electrophilicity, but substituents like nitro (in ) or chromone carbonyl (in ) further modulate electronic properties.

- Hydrogen Bonding: The dual phenolic -OH groups in the target compound confer higher hydrogen-bonding capacity compared to sulfur-containing (Compound 2) or nitro-substituted () analogs. This likely improves crystallinity, as validated by crystallographic tools like SHELX .

Crystallographic and Stability Comparisons

- Crystal Packing: The phenolic -OH groups in the target compound facilitate robust hydrogen-bonded networks, as described in graph-set analysis . In contrast, Compound 2’s sulfur-based groups favor weaker van der Waals interactions, leading to less predictable packing motifs.

- Thermal Stability: Compounds with electron-withdrawing nitro groups (e.g., ) may exhibit lower thermal stability due to nitro group decomposition, whereas the target compound’s phenolic -OH groups enhance thermal resilience.

Research Findings and Data Gaps

- Biological Activity: While coumaric acid derivatives show bioactivity , the pharmacological profile of the target compound remains underexplored compared to nitro- or chromone-containing analogs.

Biological Activity

(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide, also known as a derivative of the compound teriflunomide, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 270.21 g/mol

- CAS Number : 163451-81-8

- IUPAC Name : this compound

The compound features a cyano group and two hydroxyphenyl moieties, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Notably, it has been investigated for:

- Inhibition of Tyrosinase Activity : This compound has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. Such inhibition can be beneficial in treating hyperpigmentation disorders.

- Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Biological Activity Overview

The following table summarizes various biological activities associated with this compound:

Case Studies

-

Anticancer Activity :

A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis . -

Neuroprotective Effects :

In models simulating neurodegeneration, the compound exhibited protective effects against neuronal cell death. This was attributed to its ability to inhibit inflammatory pathways and modulate neurotrophic factors .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Structural modifications have been shown to enhance its potency against specific targets. For instance, variations in the hydroxyl groups on the phenyl rings can significantly impact its biological efficacy .

- Synergistic Effects : When combined with other therapeutic agents, this compound demonstrated enhanced anticancer effects, suggesting potential for combination therapies .

Q & A

Q. What synthetic methodologies are commonly employed for (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions, including condensation of 4-hydroxyphenyl precursors with cyanoacetamide derivatives. Key steps include:

- Knoevenagel condensation : Reacting 4-hydroxybenzaldehyde derivatives with cyanoacetamide under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated cyanoenamide backbone.

- Stereochemical control : Maintaining the Z-configuration requires careful temperature modulation (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) to minimize isomerization .

- Purification : Column chromatography or recrystallization is used to isolate the pure Z-isomer, confirmed by TLC and melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity?

- NMR spectroscopy : The Z-configuration is inferred from coupling constants () in NMR, with distinct chemical shifts for the enamide protons (δ 7.5–8.5 ppm) and hydroxyl groups (δ 9–10 ppm) .

- IR spectroscopy : Stretching bands for the cyano group (~2200 cm), amide carbonyl (~1650 cm), and phenolic O–H (~3200 cm) validate functional groups .

- X-ray crystallography : Single-crystal diffraction resolves the spatial arrangement, with SHELXL refinement ensuring accuracy in bond lengths and angles .

Q. How is the compound’s bioactivity assessed in enzyme interaction studies?

- Enzyme inhibition assays : Dose-response curves (IC) are generated using spectrophotometric methods (e.g., NADH oxidation for oxidoreductases) to quantify inhibition potency .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites, guided by hydrogen-bonding interactions between phenolic hydroxyls and catalytic residues .

Advanced Research Questions

Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?

- Cross-validation : Compare X-ray-derived torsion angles with DFT-optimized geometries (e.g., using Gaussian 09) to identify discrepancies caused by crystal packing forces .

- Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., hindered rotation of the enamide group) that may explain spectral broadening .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds) influencing solid-state vs. solution-phase structures .

Q. What strategies optimize reaction conditions to improve synthetic yields?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions (e.g., 70°C in DMF with 5 mol% piperidine) .

- In-line monitoring : ReactIR or HPLC-MS tracks intermediate formation, enabling real-time adjustment of reaction parameters .

- Scalability : Transition from batch to flow chemistry reduces side reactions (e.g., isomerization) by ensuring consistent mixing and temperature control .

Q. How do intermolecular hydrogen-bonding networks influence the compound’s supramolecular assembly?

- Graph-set analysis : Classify hydrogen-bond motifs (e.g., rings between phenolic O–H and amide carbonyl groups) using crystallographic data .

- Thermal analysis : DSC and TGA correlate melting points/thermal stability with packing efficiency driven by H-bonding .

- Solvent screening : Polar protic solvents (e.g., methanol) enhance H-bonding, favoring crystalline phases with higher bioactivity retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.